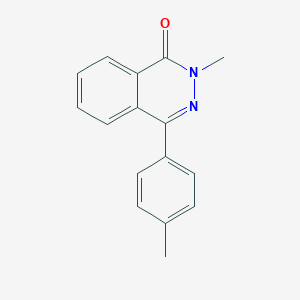

2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18(2)17-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXWVWQGVLSXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 P Tolyl Phthalazin 1 2h One

Established Synthetic Pathways for the 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one Core

The synthesis of the 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one scaffold is typically achieved through a sequential process involving the formation of the foundational phthalazinone ring system, followed by specific substitution at the N2 position.

Cyclocondensation Reactions in Phthalazinone Synthesis

The cornerstone of phthalazinone synthesis lies in cyclocondensation reactions. nih.gov The most prevalent method for constructing the 4-(p-tolyl)phthalazin-1(2H)-one core involves the reaction of a 2-aroylbenzoic acid derivative with a hydrazine (B178648) source. bu.edu.egfayoum.edu.eg

The synthesis commences with 2-(4-methylbenzoyl)benzoic acid as the key precursor. This intermediate undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303), typically under reflux in a solvent like ethanol (B145695). nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes via intramolecular condensation to yield the stable phthalazinone ring system, 4-(p-tolyl)phthalazin-1(2H)-one. This compound exists in a lactam-lactim tautomeric equilibrium with 4-(4-methylphenyl)phthalazin-1-ol. nih.gov

General Reaction Scheme for Cyclocondensation:

Reactant 1: 2-(4-methylbenzoyl)benzoic acid

Reactant 2: Hydrazine hydrate (N₂H₄·H₂O)

Condition: Reflux in ethanol

Product: 4-(p-tolyl)phthalazin-1(2H)-one

N-Alkylation Approaches for 2-Substituted Phthalazinones

Once the 4-(p-tolyl)phthalazin-1(2H)-one core is formed, the final step to obtain the target compound is the introduction of a methyl group at the N2 position of the phthalazinone ring. This is accomplished through an N-alkylation reaction. The reaction conditions can influence whether alkylation occurs at the nitrogen or oxygen atom due to lactam-lactim tautomerism. beilstein-journals.org

The N-alkylation is typically performed by treating the parent phthalazinone with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A common procedure involves using a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov This method ensures the selective formation of the N-methylated product, 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one.

One-Pot Multicomponent Strategies for Phthalazinone Derivatives

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot multicomponent reactions for the synthesis of complex molecules like phthalazinones. nih.govresearchgate.net These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, and reducing waste.

A plausible one-pot synthesis for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one would involve the direct reaction of 2-(4-methylbenzoyl)benzoic acid with methylhydrazine. This approach combines the cyclocondensation and N-methylation steps into a single transformation. While specific literature for this exact one-pot reaction is sparse, analogous one-pot syntheses of other substituted phthalazinones from phthalaldehydic acid and various substituted hydrazines have been successfully demonstrated, often catalyzed by a solid acid like montmorillonite (B579905) K-10. thieme-connect.com Such methods are highly efficient and selective. thieme-connect.com

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and often improving yields. tandfonline.com The synthesis of phthalazinone derivatives has been shown to benefit significantly from microwave-assisted techniques. thieme-connect.comtandfonline.comresearchgate.net

Both the initial cyclocondensation and the subsequent N-alkylation can be expedited using microwave heating. For instance, the condensation of phthalaldehydic acid with hydrazines under microwave irradiation has been reported to proceed in as little as 5 to 35 minutes with excellent yields. thieme-connect.com Similarly, palladium-catalyzed and other N-alkylation reactions can be significantly accelerated. researchgate.net This "green chemistry" approach offers a rapid and efficient alternative to conventional heating methods for the synthesis of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one. tandfonline.com

Design and Synthesis of Analogues and Derivatives of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one

The 4-(p-tolyl)phthalazin-1(2H)-one scaffold serves as a versatile platform for the development of various analogues through structural modifications, particularly at the N2 position.

Structural Modifications at the N2 Position of the Phthalazinone Ring

The nitrogen atom at the 2-position of the phthalazinone ring is a common site for chemical modification to generate a library of derivatives. Starting from the 4-(p-tolyl)phthalazin-1(2H)-one intermediate, a wide array of functional groups can be introduced via N-alkylation reactions, similar to the N-methylation described previously. By varying the alkylating agent, diverse substituents can be appended to the core structure.

This strategy allows for the systematic exploration of structure-activity relationships in medicinal chemistry contexts. For example, the introduction of different alkyl, acetyl, or more complex side chains can significantly alter the molecule's biological properties.

Below is a table summarizing various N2-substituted analogues of 4-(p-tolyl)phthalazin-1(2H)-one reported in the literature, showcasing the versatility of the N-alkylation approach.

| N2-Substituent | Reagent Used | Reference |

| Prop-2-yn-1-yl | Propargyl bromide | nih.gov |

| Ethyl Acetate | Ethyl bromoacetate (B1195939) / Ethyl chloroacetate | ekb.egnih.gov |

| 2-Bromoethyl | 1,2-Dibromoethane | nih.gov |

| Dithiocarbamate (B8719985) Moiety | Carbon disulfide and benzyl (B1604629)/propargyl bromides (multi-step) | nih.gov |

| 2-Morpholino-2-oxoethyl | 2-Chloro-1-morpholinoethan-1-one | nih.gov |

Substituent Variations at the C4 Position, including Aromatic and Heteroaromatic Replacements of the p-Tolyl Moiety

The C4 position of the phthalazinone scaffold is a critical site for chemical modification, allowing for the substitution of the p-tolyl group with a diverse range of other aromatic and heteroaromatic moieties. These modifications are instrumental in tuning the molecule's properties. Various synthetic strategies have been developed to introduce these substituents, often starting from precursors like 2-aroylbenzoic acids or through functionalization of a pre-formed phthalazinone ring.

For instance, the reaction of 2-aroylbenzoic acids with hydrazine derivatives is a common method for creating 4-aryl phthalazinones. longdom.org This approach allows for the incorporation of different phenyl groups at the C4 position. Research has demonstrated the synthesis of derivatives where the C4 position is occupied by groups such as a benzyl or a 4-chlorobenzyl moiety. nih.govresearchgate.net Furthermore, heteroaromatic rings have been successfully introduced. A notable example includes the synthesis of 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones, which have been investigated for their biological activities. researchgate.net These variations highlight the synthetic accessibility to a wide array of C4-substituted phthalazinones, moving beyond the simple p-tolyl group to more complex aromatic and heteroaromatic systems.

| C4-Substituent | Precursor/Method Example | Reference |

|---|---|---|

| Benzyl | Starting from 4-benzylphthalazin-1(2H)-one for further derivatization | nih.gov |

| 4-Fluorobenzyl | Synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one | nih.gov |

| Thiophen-2-ylmethyl | Synthesis of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | researchgate.net |

| Aryl groups (general) | Reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine | longdom.org |

| 3,4-Dimethylphenyl | Used as a key starting material for further substitutions | longdom.org |

Integration of the Phthalazinone Moiety into Molecular Hybrid Compounds

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or dual biological activities. nih.gov The phthalazinone ring is a privileged scaffold in this approach due to its favorable chemical properties and established biological relevance. nih.govfrontiersin.org

Several classes of hybrid compounds incorporating the phthalazinone moiety have been synthesized and studied.

Phthalazinone-Dithiocarbamate Hybrids : Researchers have synthesized hybrids by attaching a dithiocarbamate scaffold to either the N2 or C4 positions of the phthalazinone core. nih.gov These compounds were prepared via corresponding aminoalkyl phthalazinone intermediates. nih.gov

Pyrazole-Phthalazinone Hybrids : The fusion of a pyrazole (B372694) ring with the phthalazinone structure has led to the development of potent hybrid molecules. nih.gov

Pyran-Linked Phthalazinone-Pyrazole Hybrids : In a more complex example of hybridization, novel compounds have been synthesized by linking phthalazinone and pyrazole moieties through a pyran ring. frontiersin.org This was achieved using a one-pot, three-component reaction involving a phthalazinone derivative, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound. frontiersin.org

Phthalazin-imine and Imidazole Hybrids : A novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized, combining the phthalazinone-like imine structure with an imidazoline (B1206853) core. mdpi.com

These examples demonstrate the versatility of the phthalazinone core in the design of complex molecular architectures.

| Hybrid Type | Description | Synthetic Strategy | Reference |

|---|---|---|---|

| Phthalazinone-Dithiocarbamate | Dithiocarbamate scaffold attached at N2 or C4 position. | Functionalization of phthalazinone scaffolds via aminoalkyl intermediates. | nih.gov |

| Pyrazole-Phthalazinone | Direct fusion of pyrazole and phthalazinone rings. | Mentioned as promising drug candidates. | nih.gov |

| Pyran-Linked Phthalazinone-Pyrazole | Phthalazinone and pyrazole moieties linked by a pyran ring. | One-pot three-component reaction. | frontiersin.org |

| Phthalazin-imine and Imidazole | Hybrid of a phthalazin-1(2H)-imine and a 4,5-dihydro-1H-imidazole core. | Multi-step synthesis followed by conversion to derivatives. | mdpi.com |

Palladium-Catalyzed Coupling Reactions in Phthalazinone Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis and functionalization of phthalazinone derivatives.

One significant application is the synthesis of the phthalazinone core itself. A palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides has been developed to construct the phthalazinone scaffold directly. rsc.orgresearchgate.net This method involves an electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond. rsc.org

Furthermore, palladium catalysis is crucial for the derivatization of the phthalazinone ring system. For instance, a one-pot palladium-catalyzed process for preparing phthalazinones involves an acylation and nucleophilic cyclocondensation reaction sequence. researchgate.net Palladium-catalyzed C-N cross-coupling reactions are also extensively used to synthesize N-aryl compounds, which are important in pharmaceutical chemistry. rsc.org Another key application is the sulfanylation of brominated phthalazinones. The synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones has been achieved through palladium-catalyzed coupling reactions of 2-alkyl-4-bromophthalazinone derivatives with aliphatic mercaptans. researchgate.net

| Reaction Type | Description | Substrates | Reference |

|---|---|---|---|

| Intramolecular C-H/C-H Cross-Coupling | Direct construction of the phthalazinone scaffold. | N'-methylenebenzohydrazides | rsc.orgresearchgate.net |

| Acylation / Cyclocondensation | A domino one-pot strategy for diversified synthesis of phthalazinones. | Aldehydes and nitrogen nucleophiles | researchgate.net |

| Sulfanylation | Introduction of an alkylsulfanyl group at the C4 position. | 2-Alkyl-4-bromophthalazinone and aliphatic mercaptans | researchgate.net |

| C-N Cross-Coupling | General method for N-arylation to prepare pharmaceutical compounds. | Nitrogen-based compounds and aryl halides | rsc.org |

Advanced Structural Elucidation and Theoretical Characterization

X-ray Crystallographic Analysis of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one and its Analogues

X-ray crystallography offers the most precise method for determining the three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one is not widely published, analysis of closely related analogues provides significant insight into its expected solid-state conformation.

A pertinent example is the analogue, 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one , which shares the key 4-(p-tolyl)phthalazinone skeleton. nih.gov The crystallographic analysis of this compound reveals that the phthalazine (B143731) ring system is nearly planar. nih.gov A notable feature is the significant dihedral angle between the plane of the p-tolyl ring and the phthalazinone ring system, which was determined to be 53.93 (9)°. nih.gov This twisted conformation is a common feature in such biaryl systems. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, with a minimum centroid-centroid distance of 3.6990 (12) Å. nih.gov

| Crystal Data for 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one nih.gov | |

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄N₂O |

| Molecular Weight (Mr) | 274.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9917 (19) |

| b (Å) | 9.7116 (16) |

| c (Å) | 12.602 (2) |

| β (°) | 101.285 (7) |

| Volume (V) (ų) | 1439.2 (4) |

| Z | 4 |

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. NMR, mass spectrometry, and IR spectroscopy each provide complementary pieces of the structural puzzle.

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, mapping the carbon-hydrogen framework of a molecule. For 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one, the expected ¹H and ¹³C NMR spectra would show distinct signals corresponding to the methyl, tolyl, and phthalazinone moieties.

Detailed spectral assignments can be inferred from close structural analogues like 2-(2-Aminoethyl)-4-p-tolylphthalazin-1(2H)-one mdpi.com. In its ¹H NMR spectrum, the protons of the p-tolyl group appear as characteristic doublets in the aromatic region (~7.28 and 7.40 ppm), while the phthalazinone ring protons resonate at lower field (~7.6-8.4 ppm). mdpi.com The tolyl methyl protons would give a sharp singlet at approximately 2.39 ppm. mdpi.com For the target compound, the N-methyl group would also produce a distinct singlet.

The ¹³C NMR spectrum provides further confirmation. For the analogue 2-(2-Aminoethyl)-4-p-tolylphthalazin-1(2H)-one , the carbonyl carbon (C1) of the phthalazinone ring shows a signal around 160.8 ppm. mdpi.com The various aromatic carbons resonate in the typical range of ~127-149 ppm, and the methyl carbon of the tolyl group appears at approximately 21.4 ppm. mdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, would be used to definitively assign all proton and carbon signals. researchgate.net

| Selected NMR Data for the Analogue 2-(2-Aminoethyl)-4-p-tolylphthalazin-1(2H)-one mdpi.com | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CD₃OD) | 8.38–8.30 (m, 1H, H8), 7.80–7.72 (m, 2H, Ar), 7.70–7.63 (m, 1H, Ar), 7.40 (d, 2H, Ar), 7.28 (d, 2H, Ar), 2.39 (s, 3H, CH₃) |

| ¹³C NMR (CD₃OD) | 160.8 (C1), 148.9, 140.4, 134.3, 133.3, 132.7, 130.6, 130.5, 130.1, 129.0, 127.9, 127.6, 21.4 (CH₃) |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, allowing for the determination of the exact mass with high precision.

For the analogue 2-(2-Aminoethyl)-4-p-tolylphthalazin-1(2H)-one , the calculated exact mass for the protonated molecule [M+H]⁺ is 280.14444, which was found to be in excellent agreement with the experimental value of 280.14445. mdpi.com For the target compound, 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one (C₁₆H₁₄N₂O), the expected monoisotopic mass would be precisely determined.

Electron Impact (EI) mass spectrometry can also reveal characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of phthalazinone derivatives often involves the initial loss of small neutral molecules and cleavage at the substituent groups. raco.catraco.cat

| HRMS Data for the Analogue 2-(2-Aminoethyl)-4-p-tolylphthalazin-1(2H)-one mdpi.com | |

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈N₃O |

| Ion | [M+H]⁺ |

| Calculated m/z | 280.14444 |

| Found m/z | 280.14445 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

For 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically observed in the range of 1660-1680 cm⁻¹. The spectrum for a related phthalazinone showed a C=N stretch at 1665 cm⁻¹. researchcommons.org Other key signals would include absorptions for aromatic C=C stretching around 1600 cm⁻¹ and 1450-1500 cm⁻¹, C-H stretching of the aromatic and methyl groups just above 3000 cm⁻¹, and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

| Expected IR Absorption Bands for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Amide C=O Stretch | 1660 - 1680 |

| C=N Stretch | ~1665 researchcommons.org |

| Aromatic C=C Stretch | 1450 - 1600 |

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations provide a deeper understanding of a molecule's properties, complementing experimental data and offering predictive power.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. These calculations can predict optimized geometries, spectroscopic properties, and reactivity indices.

For 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) could be employed. epstem.net Such studies would yield the optimized molecular geometry, including the predicted dihedral angle between the tolyl and phthalazinone rings, which could be compared with experimental X-ray data from analogues.

Furthermore, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution and highlights electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites, thereby predicting how the molecule might interact with other reagents. epstem.net

Conformational Analysis and Molecular Dynamics Simulations

In the solid state, the phthalazinone ring system of this analog is observed to be nearly planar. nih.goviucr.org A significant feature of its conformation is the dihedral angle between the plane of the p-tolyl ring and the plane of the phthalazinone moiety. For the propargyl-substituted analog, this angle is reported to be 53.93(9)°. nih.goviucr.org This twisted conformation minimizes steric hindrance between the ortho-hydrogens of the tolyl group and the atoms of the phthalazinone ring. It is highly probable that 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one adopts a similar twisted conformation as its lowest energy state in the gas phase and in solution.

Molecular dynamics (MD) simulations, a powerful computational tool for studying the time-dependent behavior of molecules, can provide a more detailed picture of the conformational dynamics. While specific MD studies on 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one have not been reported, general principles from simulations of other substituted phthalazinones suggest several key dynamic motions. nih.gov These would include:

Rotation of the p-tolyl group: The single bond connecting the aryl rings allows for rotation. MD simulations would likely reveal fluctuations around the minimum energy dihedral angle. The energy barrier for this rotation is expected to be relatively low, allowing the molecule to sample a range of conformations at room temperature.

Methyl group rotation: The methyl group attached to the nitrogen atom and the methyl group on the tolyl ring will exhibit rapid rotation around their respective single bonds.

Vibrational modes: The entire molecule undergoes various vibrational motions, including stretching and bending of bonds, as well as wagging and twisting of the ring systems.

Theoretical Calculations of Molecular Geometry and Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and understanding the nature of non-covalent interactions. For phthalazinone derivatives, DFT calculations with basis sets such as B3LYP/6-311++G(d,p) have been shown to provide reliable results. chemmethod.com

Molecular Geometry:

The molecular geometry of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one can be inferred with a high degree of confidence from the experimental X-ray diffraction data of its close analog, 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. nih.goviucr.org The substitution of the propargyl group with a methyl group at the N2 position is expected to have a minimal effect on the core structure of the phthalazinone and the attached tolyl ring.

The phthalazinone ring itself is largely planar, a common feature for this heterocyclic system. nih.goviucr.org The key geometric parameters, including selected bond lengths and angles, derived from the crystal structure of the aforementioned analog, are presented in the table below. These values are anticipated to be very similar for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length (Å) | C1 | O1 | Value not available |

| C1 | N2 | Value not available | |

| C1 | C8a | Value not available | |

| N2 | N3 | Value not available | |

| N3 | C4 | Value not available | |

| C4 | C4a | Value not available | |

| C4 | C1' | Value not available | |

| Bond Angle (°) | O1 | C1 | N2 |

| N3 | N2 | C1 | |

| C4 | N3 | N2 | |

| C1' | C4 | N3 | |

| Dihedral Angle (°) | Phthalazinone Ring | Tolyl Ring | 53.93(9) nih.goviucr.org |

| (Note: Specific bond lengths and angles for the core structure were not individually reported in the provided search results for the analog, but the overall structure was confirmed by X-ray diffraction.) |

Intermolecular Interactions:

Theoretical calculations can also shed light on the nature and strength of intermolecular interactions that govern the solid-state packing and solution behavior of the molecule. The crystal structure of 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one reveals the presence of specific non-covalent interactions. nih.goviucr.org It is reasonable to assume that 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one would exhibit a similar set of interactions in its crystalline form:

C-H···O Hydrogen Bonds: In the crystal packing of the analog, molecules are linked by intermolecular C-H···O hydrogen bonds, forming chains. nih.goviucr.org The carbonyl oxygen (O1) acts as a hydrogen bond acceptor, while C-H groups from the aromatic rings or the substituent on N2 can act as donors.

π–π Stacking Interactions: The planar aromatic rings of the phthalazinone and tolyl groups facilitate π–π stacking interactions. In the analog's crystal structure, these interactions are observed with a centroid-centroid distance of 3.6990(12) Å, contributing to the formation of layers. nih.goviucr.org

These interactions, along with van der Waals forces, are crucial in determining the packing efficiency in the solid state and influence the molecule's physical properties such as melting point and solubility. Computational studies on similar aromatic systems have shown that electrostatic and van der Waals effects are the primary drivers of binding affinity in various environments. nih.gov

Pharmacological Profile and Mechanistic Investigations of 2 Methyl 4 P Tolyl Phthalazin 1 2h One Derivatives

Exploration of Diverse Biological Activities

Phthalazinone derivatives are recognized for their versatile pharmacological effects, which are attributed to their unique chemical structure. nih.gov The core structure allows for various substitutions, leading to a wide range of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-hypertensive properties. nih.gov

Derivatives of the phthalazinone scaffold are a cornerstone in the development of novel anti-cancer agents. nih.govbenthamdirect.com Their efficacy has been demonstrated against a multitude of human cancer cell lines. For instance, certain phthalazinone-dithiocarbamate hybrids have shown significant antiproliferative effects. nih.gov The cytotoxic activity of these compounds is often evaluated using the MTT assay against cell lines such as A2780 (human ovarian carcinoma), NCI-H460 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma). nih.gov

Research into oxadiazol-phthalazinone derivatives has also revealed significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, while showing no harm to normal fibroblasts. rsc.org Furthermore, two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones have been investigated as anti-lung adenocarcinoma agents, with some compounds showing significant cytotoxic activity against the A549 lung carcinoma cell line. nih.govosf.io

The anti-cancer potential of phthalazinone derivatives is further highlighted by their development as inhibitors of key enzymes in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP) and various kinases. nih.govresearchgate.net

Table 1: Anti-proliferative Activity of Selected Phthalazinone Derivatives

| Compound Type | Cancer Cell Line | Reported Activity |

|---|---|---|

| Phthalazinone-dithiocarbamate hybrids | A2780 (Ovarian), NCI-H460 (Lung), MCF-7 (Breast) | Significant antiproliferative effects. nih.gov |

| Oxadiazol-phthalazinone derivatives | HepG2 (Liver), MCF-7 (Breast) | Significant and selective anti-proliferative activity. rsc.org |

| 4-Phenylphthalazin-1-ones and 4-Benzylphthalazin-1-ones | A549 (Lung) | Significant cytotoxic activity. nih.govosf.io |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide | HeLa, A549, HepG2, LoVo, HCT116 | Potent antiproliferation with IC50 values in the range of 2.2-4.6 μM. osf.io |

The phthalazinone scaffold has also been a source of potent anti-microbial agents. Research has demonstrated the efficacy of these derivatives against a variety of bacterial and fungal pathogens. For example, the linkage of sulfa drugs to certain phthalazin-1(2H)-one scaffolds has been shown to enhance their antibacterial activity. nih.gov One such compound exhibited high activity against Gram-positive bacteria like Streptococcus pneumonia and Staphylococcus aureus, as well as Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. nih.gov

In the realm of antifungal research, polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic yeasts and filamentous fungi. nih.gov Notably, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. osf.ionih.gov Further studies have synthesized new series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, with several of these compounds showing promising antimicrobial activity. nih.gov

Table 2: Anti-microbial Activity of Selected Phthalazinone Derivatives

| Compound Type | Microbial Strain | Reported Activity |

|---|---|---|

| Sulfa drug-linked phthalazin-1(2H)-ones | Streptococcus pneumonia, Staphylococcus aureus (Gram-positive) | High antibacterial activity (MIC = 0.39 μmol/mL). nih.gov |

| Sulfa drug-linked phthalazin-1(2H)-ones | Escherichia coli, Salmonella typhimurium (Gram-negative) | Excellent antibacterial activity (MIC = 0.39 and 0.78 μmol/mL, respectively). nih.gov |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity. osf.ionih.gov |

| 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives | Various bacteria and fungi | Several compounds showed antimicrobial activity. nih.gov |

Beyond their anti-cancer and anti-microbial activities, phthalazinone derivatives possess a wide spectrum of other pharmacological properties. nih.gov These include anti-inflammatory, anti-diabetic, anti-hypertensive, and anti-thrombotic effects. nih.gov For instance, certain derivatives have been designed and tested for their high affinity and selectivity toward alpha(1)-adrenergic receptors, suggesting potential as anti-hypertensive agents. nih.gov The anti-inflammatory potential is linked to the inhibition of pathways such as the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The diverse biological activities of the phthalazinone scaffold underscore its importance as a privileged structure in drug discovery.

Enzyme Inhibition Studies and Detailed Mechanistic Insights

The therapeutic effects of phthalazinone derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

Phthalazinone derivatives are renowned as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. researchgate.netnih.govjst.go.jp PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. researchgate.netnewdrugapprovals.org

The mechanism of action involves the concept of "synthetic lethality." In cells with compromised homologous recombination repair (a key DNA double-strand break repair pathway), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of DNA damage, chromosomal instability, cell cycle arrest, and ultimately, apoptosis. researchgate.net Olaparib, a well-known PARP inhibitor with a phthalazinone core, exemplifies this mechanism. newdrugapprovals.org The phthalazinone moiety is a key pharmacophore that binds to the nicotinamide-binding site in the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which further enhances cytotoxicity. jst.go.jpnih.gov

In addition to PARP, phthalazinone derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.

Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have been identified as promising drug candidates for cancer treatment due to their ability to inhibit Aurora kinases. nih.govresearchgate.net Aurora kinases are essential for mitotic progression, and their inhibition leads to mitotic arrest and apoptosis in cancer cells. For example, a novel phthalazinone derivative has been reported as a potent inhibitor of both Aurora A and Aurora B kinases, with IC50 values of 118 and 80 nM, respectively, making it a promising pan-Aurora kinase inhibitor. osf.io

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The anti-cancer and anti-inflammatory activities of some phthalazinone derivatives are linked to their inhibition of the p38 MAPK pathway. nih.gov For instance, the anti-cancer effects of certain oxadiazol-phthalazinones are thought to be related to their inhibition of p38 MAPK and topoisomerase II. rsc.orgresearchgate.net The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and modulate cell proliferation and survival. nih.govnih.gov

Topoisomerase Inhibition Studies

While direct studies on the topoisomerase inhibition of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one are not extensively documented in publicly available research, the broader class of phthalazine (B143731) derivatives has demonstrated notable activity against topoisomerase II (Topo II). nih.govnih.govresearchgate.net Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and subsequent cell death, making them a key target in cancer therapy.

Research has shown that certain novel phthalazine derivatives can act as Topo II inhibitors and DNA intercalators. nih.govnih.govresearchgate.net For instance, one study highlighted a series of phthalazine derivatives with potent cytotoxic activity, with the most active compound inhibiting the Topo II enzyme with an IC₅₀ value of 7.02 ± 0.54 µM. nih.govnih.gov These findings suggest that the phthalazine scaffold is a promising pharmacophore for the development of new anticancer agents that target topoisomerase II. However, specific inhibitory concentrations for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one remain to be determined.

Table 1: Topoisomerase II Inhibitory Activity of Selected Phthalazine Derivatives

| Compound ID | Modification | IC₅₀ (µM) vs. Topo II | Reference |

|---|---|---|---|

| 9d | Triazolo-phthalazine derivative | 7.02 ± 0.54 | nih.govnih.gov |

| 8a | Phthalazine derivative | Not explicitly stated, but showed significant DNA binding | nih.gov |

| 14a | Phthalazine derivative | Not explicitly stated, but showed significant DNA binding | nih.gov |

Note: The specific structures of these derivatives are detailed in the cited literature. The data presented is for comparative purposes to highlight the potential of the phthalazine scaffold.

Carbonic Anhydrase Isoenzyme Inhibition

The inhibitory activity of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one against carbonic anhydrase (CA) isoenzymes has not been specifically reported. However, studies on related phthalazine sulfonamide derivatives have shown significant inhibitory potential against various human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes.

A recent study in 2024 detailed the synthesis and evaluation of twenty-two novel phthalazine derivatives, which demonstrated considerable activity, particularly against the hCA IX and hCA I isoforms, with some compounds being more potent than the reference drug acetazolamide. nih.gov This indicates that the phthalazine scaffold can be a valuable template for designing selective CA inhibitors. The lack of a sulfonamide moiety in 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one may influence its activity, and dedicated studies are needed to ascertain its specific inhibitory profile against CA isoenzymes.

Bromodomain Family Inhibition and Selectivity Profiling

There is no direct evidence in the reviewed literature of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one being evaluated for its inhibitory activity against the bromodomain family of proteins. Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases.

However, recent research has begun to explore the potential of the phthalazinone scaffold in targeting these proteins. A 2023 study focused on the design and synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as potent inhibitors of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family. nih.gov The most potent compound from this series exhibited an IC₅₀ value of 0.237 ± 0.093 μM against BRD4, demonstrating that phthalazinone-based compounds can effectively inhibit bromodomains. nih.gov This opens an avenue for future investigations into the potential of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one and its analogues as bromodomain inhibitors.

Other Enzyme Target Modulations (e.g., Phosphodiesterase, Aldose Reductase, Indoleamine 2,3-dioxygenase, Glyoxalase I, Thromboxane (B8750289) A2 Synthase)

The modulatory effects of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one on other enzyme targets are not well-defined. However, the broader class of phthalazinone derivatives has been investigated for activity against several of these enzymes.

Phosphodiesterase (PDE): Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an important target for anti-inflammatory drugs. nih.gov Structure-activity relationship studies have led to the discovery of benzylamine-substituted phthalazinones with significant PDE4 inhibitory activity. nih.gov Additionally, certain phthalazinone inhibitors have shown promising activity against the phosphodiesterases of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. oup.comvu.nlasm.orgvu.nl

Aldose Reductase (AR): N-substituted phthalazine sulfonamide derivatives have been evaluated for their potential as aldose reductase inhibitors, with some compounds showing excellent activity with Kᵢ constants in the nanomolar range. nih.gov Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. The well-known AR inhibitor, zopolrestat, also features a phthalazinone core. researchgate.net

Indoleamine 2,3-dioxygenase (IDO): While there is extensive research on IDO inhibitors for cancer immunotherapy, there are no specific reports on the activity of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one. nih.govnih.gov

Glyoxalase I (Glo-I): Glyoxalase I is another enzyme implicated in cancer, and its inhibitors are being explored as potential anticancer agents. nih.govscbt.comnih.govdovepress.com However, no studies have been identified that link the 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one scaffold to Glo-I inhibition.

Thromboxane A2 Synthase: This enzyme is a target for anti-thrombotic drugs. abcam.comnih.govpatsnap.comnih.gov While some patents mention phthalazinone derivatives in the context of thromboxane antagonism, specific inhibitory data for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one against thromboxane A2 synthase is not available. google.com

Receptor Binding and Modulation Studies

Alpha-1 and Alpha-2 Adrenoceptor Binding Affinities and Selectivity

A series of new arylpiperazine derivatives of 4-(4-methyl-phenyl)phthalazin-1(2H)-one have been synthesized and evaluated for their binding affinities at α₁- and α₂-adrenoceptors. nih.gov These receptors are involved in the regulation of blood pressure and other physiological processes. The studies revealed that modifications on the arylpiperazine moiety and the length of the alkyl chain connecting it to the phthalazinone core significantly influence the binding affinity and selectivity. nih.gov

Generally, these derivatives showed a higher affinity for α₁-adrenoceptors compared to α₂-adrenoceptors. nih.gov The introduction of an ortho-alkoxy substituent on the phenyl ring of the arylpiperazine moiety was found to enhance the affinity towards α₁-adrenoceptors. nih.gov

Table 2: Binding Affinities (Kᵢ, nM) of 4-(4-methyl-phenyl)phthalazin-1(2H)-one Derivatives at Adrenoceptors

| Compound | n | R | α₁ Kᵢ (nM) | α₂ Kᵢ (nM) | α₁/α₂ Selectivity | Reference |

|---|---|---|---|---|---|---|

| 1 | 2 | H | 1.8 ± 0.2 | 180 ± 15 | 100 | nih.gov |

| 2 | 3 | H | 0.9 ± 0.1 | 150 ± 12 | 167 | nih.gov |

| 3 | 4 | H | 1.5 ± 0.2 | 165 ± 14 | 110 | nih.gov |

| 4 | 2 | 2-OCH₃ | 0.5 ± 0.05 | 110 ± 9 | 220 | nih.gov |

| 5 | 3 | 2-OCH₃ | 0.3 ± 0.03 | 95 ± 8 | 317 | nih.gov |

| 6 | 4 | 2-OCH₃ | 0.8 ± 0.09 | 120 ± 11 | 150 | nih.gov |

| Prazosin | - | - | 0.2 ± 0.02 | 350 ± 30 | 1750 | nih.gov |

n = number of methylene (B1212753) units in the alkyl chain; R = substituent on the phenylpiperazine moiety.

Serotoninergic Receptor (e.g., 5HT1A) Interactions

The same series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were also tested for their affinity towards the 5-HT₁ₐ serotoninergic receptor, a key target for anxiolytic and antidepressant drugs. nih.gov The results indicated that these compounds possess a moderate to low affinity for the 5-HT₁ₐ receptor. nih.gov The affinity was generally lower than that observed for the α₁-adrenoceptors. nih.gov

Table 3: Binding Affinities (Kᵢ, nM) of 4-(4-methyl-phenyl)phthalazin-1(2H)-one Derivatives at the 5-HT₁ₐ Receptor

| Compound | n | R | 5-HT₁ₐ Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 1 | 2 | H | 250 ± 20 | nih.gov |

| 2 | 3 | H | 180 ± 15 | nih.gov |

| 3 | 4 | H | 210 ± 18 | nih.gov |

| 4 | 2 | 2-OCH₃ | 150 ± 13 | nih.gov |

| 5 | 3 | 2-OCH₃ | 98 ± 8 | nih.gov |

| 6 | 4 | 2-OCH₃ | 130 ± 11 | nih.gov |

| 8-OH-DPAT | - | - | 1.2 ± 0.1 | nih.gov |

n = number of methylene units in the alkyl chain; R = substituent on the phenylpiperazine moiety.

Epidermal Growth Factor Receptor (EGFR) Modulation and Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a crucial receptor tyrosine kinase that, when overexpressed or dysregulated, can lead to uncontrolled cell proliferation and tumor development. nih.gov Consequently, the inhibition of EGFR signaling is a key strategy in the development of novel cancer therapies. Several phthalazine derivatives have been identified as potent inhibitors of EGFR. nih.gov

The inhibitory action of these derivatives on EGFR disrupts the downstream signaling cascade that promotes cell growth and survival. By blocking EGFR, these compounds can effectively halt the aberrant signaling that drives the proliferation of cancer cells.

| Compound | EGFR IC₅₀ (nM) | Reference Compound (Erlotinib) IC₅₀ (nM) |

|---|---|---|

| Compound 12d | 21.4 | 80 |

Cellular Mechanism of Action Investigations

The anticancer effects of phthalazinone derivatives are not limited to EGFR inhibition but also extend to the intricate machinery of cell cycle control and the induction of programmed cell death, or apoptosis.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A hallmark of cancer is the dysregulation of this cycle, leading to incessant proliferation. Certain phthalazinone derivatives have been shown to interfere with this process, causing cell cycle arrest at specific phases.

For instance, a study on novel 1,2,4-triazolo[3,4-a]phthalazine derivatives demonstrated that a lead compound, 11h , induced cell cycle arrest at the G2/M phase in EC-9706 cancer cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The percentage of cells in the G2/M phase increased in a concentration-dependent manner following treatment with compound 11h . researchgate.net

Another study focusing on oxadiazol-phthalazinone derivatives revealed that these compounds could arrest cell cycle progression, an effect manifested by the downregulation of cyclin-dependent kinase 1 (cdk1). nih.gov Cdk1 is a key protein that drives the transition from the G2 phase to the M phase of the cell cycle. Its inhibition by these phthalazinone derivatives provides a clear mechanism for the observed cell cycle arrest.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.1 | 34.2 | 10.7 |

| Compound 11h (Low Concentration) | 48.9 | 32.5 | 18.6 |

| Compound 11h (High Concentration) | 39.7 | 29.8 | 30.5 |

Note: Data is representative of findings reported in the literature. researchgate.net

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. researchgate.net A crucial aspect of cancer development is the ability of malignant cells to evade apoptosis. Therefore, inducing apoptosis in cancer cells is a primary goal of many anticancer therapies.

Research has shown that phthalazinone derivatives can effectively induce apoptosis in cancer cells through various mechanisms. In the study of phthalazine derivatives as EGFR inhibitors, compound 12d was found to induce apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold compared to the control. nih.gov This induction was characterized by a significant increase in both early and late apoptotic cell populations. nih.gov

Further mechanistic insights come from studies on oxadiazol-phthalazinone derivatives, which were found to induce apoptosis by elevating the levels of key pro-apoptotic proteins such as p53 and caspase-3. nih.gov The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, while caspase-3 is a critical executioner caspase that orchestrates the dismantling of the cell. nih.gov The upregulation of these proteins by phthalazinone derivatives demonstrates a clear pro-apoptotic mechanism of action.

| Treatment | Total Apoptotic Cells (%) | Fold Increase in Apoptosis |

|---|---|---|

| Control | 0.66 | - |

| Compound 12d | 42.5 | 64.4 |

Note: Data is derived from findings on a potent phthalazine derivative. nih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies

Elucidation of Key Structural Features Influencing Biological Activity

The biological profile of phthalazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research has pinpointed the N2 and C4 positions as critical sites for modification to modulate pharmacological effects, including anticancer, anti-inflammatory, and receptor antagonist activities. nih.govnih.govosf.io

The substituent at the N2 position of the phthalazinone ring plays a pivotal role in determining the compound's interaction with biological targets. The introduction of a simple methyl group, as seen in the parent compound 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one, is a common starting point. However, extensive research has shown that varying this substituent can dramatically alter potency and selectivity.

For instance, in the development of phosphodiesterase 4 (PDE-4) inhibitors for treating dermatitis, SAR studies on 2-substituted phthalazinones identified that benzylamine-substituted derivatives were potent inhibitors of both PDE-4 and TNF-α production. osf.io In a different context, the synthesis of phthalazinone-dithiocarbamate hybrids as potential anticancer agents revealed that the nature of the N2-substituent was crucial for activity. nih.gov A comparison between an N2-propargyl group and various N2-benzyl analogues demonstrated that the propargyl-substituted compound (6g) exhibited significantly improved antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov

Furthermore, in the pursuit of dual H1 and H3 histamine (B1213489) receptor antagonists, modifications at the N2 position were explored. Replacing an N-methyl substituent with an n-butyl group led to an increase in potency. osf.io Introducing a 2-methoxyethyl group at this position slightly decreased H1 receptor affinity but enhanced selectivity against the hERG channel. osf.io Research on α1-adrenoceptor antagonists involved connecting an arylpiperazine moiety to the N2 position via an alkyl chain, with the length of this chain influencing affinity. nih.gov

Table 1: Effect of N2-Substituent on Anticancer Activity of Phthalazinone-Dithiocarbamate Hybrids Data sourced from a study on antiproliferative effects against the MCF-7 cell line. nih.gov

| Compound ID | N2-Substituent | IC50 (µM) against MCF-7 |

| 6g | Propargyl | 7.64 ± 0.5 |

| Cisplatin | (Reference) | 13 ± 1 |

| 6a-f | Substituted Benzyl (B1604629) | Moderate Activity |

The substituent at the C4 position of the phthalazinone core is a key determinant of the molecule's interaction with various receptors and enzymes. The p-tolyl group in 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one is a lipophilic moiety that can engage in hydrophobic interactions within a binding pocket. Studies on analogues have shown that modifications at this position significantly impact biological activity.

For example, in a series of 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones developed as thromboxane (B8750289) A2 synthetase inhibitors, the nature of the C4-substituent was found to be critical. osf.io Compounds bearing phenyl and thienyl groups at C4 displayed high and well-balanced activities. osf.io The introduction of other heteroaromatic nuclei, such as 1-imidazolyl and 5-thiazolyl, at the C4-position also proved effective, indicating that this position plays a vital role in enzyme inhibition. osf.io

In the context of anticancer activity, the C4 substituent also modulates potency. A study on phthalazinone-dithiocarbamate hybrids showed that for a series of compounds with a p-tolyl group at C4, antiproliferative activity was observed, though without significant variation among the tested analogues. nih.gov However, comparing the p-tolyl group with other C4 substituents like a methyl group revealed different activity profiles, suggesting that the size and electronics of the C4-aryl or alkyl group influence the interaction with cancer-related targets. nih.gov Similarly, the replacement of the p-tolyl with a 4-bromophenyl group has been a common strategy in the design of α-adrenoceptor and β-adrenoceptor antagonists, with these analogues showing significant activity. nih.govcu.edu.eg

Table 2: Influence of C4-Substituent on Thromboxane A2 Synthetase Inhibition Data generalized from SAR studies. osf.io

| C4-Substituent Type | Relative Inhibitory Activity |

| Phenyl | High |

| Thienyl | High |

| 3-Pyridyl | Active |

| 1-Imidazolyl | Active |

| 5-Thiazolyl | Active |

A prominent example is the development of α1-adrenoceptor antagonists, where a phenylphthalazinone fragment was connected to an arylpiperazine residue through an alkyl chain. nih.gov The length and flexibility of this linker were systematically varied to optimize receptor affinity. The results indicated that the length of the alkyl spacer significantly influenced the compound's pharmacological profile. nih.govnih.gov

In another study, novel pyran-linked phthalazinone-pyrazole hybrids were synthesized as potential anticancer agents. nih.gov Here, a pyran ring serves as the bridging and modifying scaffold, linking the phthalazinone and pyrazole (B372694) moieties. These hybrid molecules displayed cytotoxicity against lung and cervical carcinoma cell lines, demonstrating the potential of this scaffold modification strategy. nih.gov Similarly, phthalazinone-dithiocarbamate hybrids were created by attaching the dithiocarbamate (B8719985) group, a known pharmacophore, to either the N2 or C4 position of the phthalazinone core, leading to compounds with notable antiproliferative activity. nih.gov

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanisms of action. For phthalazinone derivatives, methods like QSAR and molecular docking have been instrumental in understanding their SAR.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comaimspress.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds. This approach significantly reduces the time and cost associated with drug development by prioritizing the synthesis of the most promising candidates. mdpi.com

For phthalazine (B143731) derivatives, QSAR models have been developed to understand the structural requirements for interaction with enzymes like human liver aldehyde oxidase. researchgate.net One study found that the presence of a methoxy (B1213986) substituent at specific positions (R6 and R7) on the phthalazine ring resulted in better substrates for the enzyme, a finding supported by the QSAR equation which highlighted the importance of H-bond accepting ability. researchgate.net Although specific QSAR models for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one were not detailed in the reviewed literature, the general applicability of QSAR for this class of compounds is well-established for predicting various activities and guiding molecular design. mdpi.comaimspress.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govrsc.org This method provides valuable insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Docking studies have been widely applied to phthalazinone derivatives to rationalize their biological activities. For instance, in the study of pyran-linked phthalazinone-pyrazole hybrids, molecular docking was used to understand their binding affinity with human serine hydroxymethyltransferase 2 (SHMT2), a protein upregulated in certain cancers. nih.gov The docking analysis identified crucial interactions between the hybrid molecules and the active site of the protein. nih.gov

Similarly, docking simulations were performed for novel 4-aryl-2(1H)-phthalazinone derivatives to predict their interaction with the COX-2 enzyme's binding pocket, helping to explain their anti-inflammatory activity. osf.io In the development of α-adrenoceptor antagonists, molecular modeling was used to rationalize the observed biological results, with the best-fitting score in the docking study correlating with the highest in vitro activity for certain compounds. nih.gov These studies underscore the power of molecular docking to visualize and analyze ligand-receptor interactions at the atomic level, providing a structural basis for the observed SAR and guiding further lead optimization. researchgate.netekb.egekb.eg

Advanced Strategies for Lead Optimization of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one Derivatives

Lead optimization is a critical phase in drug discovery that follows the identification of promising "hit" compounds from initial screening campaigns. wikipedia.orgupmbiomedicals.com For derivatives of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one, this process involves iterative chemical modifications to enhance their pharmacological and pharmacokinetic properties, ultimately transforming them into viable drug candidates. nih.govnih.gov

Hit-to-Lead Refinement and Prioritization

The hit-to-lead (H2L) process begins with the confirmation and validation of initial hits obtained from high-throughput screening or virtual screening. wikipedia.orgupmbiomedicals.com The primary goal is to refine these initial, often weakly active, compounds into more potent and drug-like "lead" compounds. wikipedia.orgupmbiomedicals.com This involves a systematic evaluation of the structure-activity relationship (SAR), where minor structural changes are made to the hit molecule, and the resulting analogs are tested for their biological activity. nih.gov

For phthalazinone derivatives, this refinement process often focuses on modifying substituents at various positions of the phthalazinone core to improve target affinity and selectivity. nih.govnih.gov For example, studies on phthalazinone-based PARP inhibitors have shown that the type of substituent and the length of an alkyl chain can significantly influence inhibitory activity. nih.gov The prioritization of hits for further optimization is based on a multi-parameter assessment that includes not only potency but also preliminary ADME (absorption, distribution, metabolism, and excretion) properties, solubility, and potential for off-target effects. upmbiomedicals.com Compounds that demonstrate a good balance of these properties are advanced to the lead optimization stage. upmbiomedicals.com

Rational Design through Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are innovative strategies used to explore novel chemical space and overcome limitations of existing lead compounds, such as poor pharmacokinetic properties or intellectual property constraints. researchgate.netresearchgate.netnih.gov

Scaffold hopping involves replacing the central core structure (scaffold) of a molecule with a structurally different but functionally equivalent one. researchgate.netnih.gov This can lead to the discovery of new compound series with improved properties while maintaining the key binding interactions with the target. researchgate.netnih.gov

Bioisosteric replacement , a related concept, involves the substitution of a specific functional group or substituent with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or ADME profile. researchgate.netresearchgate.netnih.gov This strategy is widely used to fine-tune the properties of a lead compound. researchgate.netresearchgate.netnih.gov In the context of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one derivatives, these techniques can be applied to modify the phthalazinone core or its substituents to improve efficacy and drug-like properties. researchgate.netnih.gov

Application of Molecular Hybridization in Drug Design

Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. nih.govmdpi.com The goal is to create a molecule with enhanced affinity, improved efficacy, or a dual mechanism of action. nih.govmdpi.com This strategy has been successfully applied to phthalazinone derivatives to develop novel anticancer agents. nih.gov

For instance, researchers have designed hybrid compounds by merging the pharmacophoric features of PARP inhibitors, like those based on the phthalazinone scaffold, with other anticancer agents. researchgate.net One study reported the design of dual PARP/PI3K inhibitors by combining the pharmacophores of a PARP inhibitor and a PI3K inhibitor. researchgate.net This approach can lead to synergistic effects and potentially overcome drug resistance mechanisms. researchgate.net The strategic combination of the 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one scaffold with other pharmacologically relevant moieties represents a promising avenue for the development of next-generation therapeutics. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. FBDD starts with the screening of low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. These initial fragment hits are then grown or linked together in a stepwise manner to generate more potent, lead-like molecules.

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies

The chemical synthesis of phthalazinone derivatives is evolving towards more environmentally friendly and efficient processes. researchgate.net Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. longdom.org Modern research focuses on green chemistry principles to overcome these limitations.

Key innovations in synthetic methodologies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. researchgate.net It offers a greener alternative by minimizing energy consumption. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netlongdom.org Water-mediated one-pot methods are particularly advantageous due to the low cost and environmental safety of water. researchgate.net

Novel Catalysts: The use of recyclable solid acid catalysts, such as silica (B1680970) sulfuric acid, and nanoparticles is gaining traction. researchgate.netlongdom.org These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable and cost-effective. longdom.org For instance, PrxCoFe2−xO4 nanoparticles have been used as a catalyst in the four-component reaction to synthesize phthalazine (B143731)–quinoline derivatives. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes the generation of toxic waste. longdom.org

These sustainable approaches not only make the synthesis of phthalazinones more efficient but also align with the growing demand for environmentally responsible practices in the pharmaceutical industry.

Discovery and Validation of Novel Biological Targets for Phthalazinone Derivatives

Phthalazinones are recognized as a "privileged scaffold" in drug discovery due to their ability to interact with a wide range of biological targets. nih.gov While their efficacy against known targets is well-documented, ongoing research is uncovering new therapeutic opportunities.

Emerging biological targets for phthalazinone derivatives include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition of VEGFR2, a key player in angiogenesis (the formation of new blood vessels), is a critical strategy in cancer therapy. Novel phthalazine-based derivatives have demonstrated potent inhibitory activity against VEGFR2, suggesting their potential as anti-cancer agents. nih.gov

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 inhibitors have shown promise in cancer treatment, particularly for tumors with specific DNA repair deficiencies. researchgate.net Researchers have synthesized phthalazinone derivatives that act as potent PARP-1 inhibitors. researchgate.netbenthamdirect.com Furthermore, dual-targeting compounds that inhibit both PARP-1 and cholinesterase are being investigated as potential treatments for Alzheimer's disease. benthamdirect.com

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Phthalazinone derivatives have been designed to inhibit these enzymes, aiming to alleviate cognitive symptoms. benthamdirect.com

Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Certain phthalazinone-dithiocarbamate hybrids have shown activity that may involve the inhibition of topoisomerase II. nih.gov

Indoleamine 2,3-dioxygenase (IDO): IDO is an enzyme involved in tumor immunosuppression. Hybrid molecules combining the phthalazinone core with dithiocarbamate (B8719985) moieties, inspired by the natural IDO inhibitor brassinin, are being explored for their anticancer potential. nih.gov

The validation of these novel targets opens up new avenues for the development of phthalazinone-based therapies for a broader range of diseases, including various cancers and neurodegenerative disorders. nih.govbenthamdirect.com

Integration of Advanced Computational and Artificial Intelligence Techniques in Drug Design

Key applications in the context of phthalazinone research include:

Molecular Docking: This computational tool is used to predict the binding mode and affinity of a ligand (like a phthalazinone derivative) to the active site of a target protein. benthamdirect.com For example, molecular docking studies have been used to investigate the interaction of novel phthalazinone compounds with targets like PARP-1 and BChE, helping to explain their inhibitory activity. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the activity of newly designed phthalazinone derivatives, guiding the selection of the most promising candidates for synthesis and testing. researchgate.net

AI and Machine Learning for De Novo Design: AI algorithms, particularly deep learning and generative models, can design novel molecules from scratch. nih.govnih.gov These tools can explore a vast chemical space to generate new phthalazinone structures with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. patsnap.com

Predictive Modeling: AI can be used to predict various properties of drug candidates, including their absorption, distribution, metabolism, excretion (ADME), and toxicity. mdpi.com This allows for the early identification of potential liabilities, reducing the failure rate in later stages of drug development.

Exploration of Targeted Drug Delivery Systems and Prodrug Strategies for Phthalazinone Compounds

Enhancing the therapeutic index of phthalazinone compounds—maximizing their efficacy while minimizing side effects—is a key goal. Targeted drug delivery and prodrug strategies are two promising approaches to achieve this.

Targeted Drug Delivery Systems: The encapsulation of therapeutic agents into nanocarriers can improve their solubility, stability, and biodistribution. youtube.com Nanomedicines, such as liposomes and nanoparticles, can be designed to accumulate preferentially at the disease site (e.g., a tumor), thereby increasing the local concentration of the drug and reducing systemic exposure. youtube.comnih.gov While specific applications for 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one are still emerging, the principles of nanotechnology-based delivery are broadly applicable to the phthalazinone class of compounds. nih.gov These systems can be further functionalized with targeting ligands (e.g., antibodies) that recognize specific receptors on cancer cells, leading to even greater precision. youtube.com

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into the active therapeutic agent within the body, often at the target site. nih.govnih.gov This approach can be used to overcome challenges such as poor permeability, low solubility, or off-target toxicity. nih.gov For instance, a phthalazinone compound could be modified with a chemical moiety that masks its activity until it is cleaved by an enzyme that is overexpressed in tumor tissue. google.com This ensures that the drug is released predominantly where it is needed. documentsdelivered.com The development of prodrugs for phthalazinone derivatives could significantly enhance their clinical potential by improving their pharmacokinetic and safety profiles. nih.govnih.gov

These advanced delivery and formulation strategies hold the potential to unlock the full therapeutic value of phthalazinone compounds, making them more effective and safer for patients.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-4-(p-tolyl)phthalazin-1(2H)-one?

The compound is typically synthesized via condensation reactions between substituted phthalic anhydrides and hydrazine derivatives. For example, 4-arylphthalazinones can be prepared by refluxing phthalic anhydride with aryl hydrazines in acetic acid, followed by cyclization under acidic or thermal conditions. Key steps include optimizing reaction time, temperature (e.g., steam bath heating for 2 hours), and stoichiometry of reagents like phosphorus oxychloride/pentachloride for halogenation . Recrystallization from ethanol or other solvents improves purity .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of phthalazinone derivatives?

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and methyl/p-tolyl group signals (e.g., δ 2.3–2.5 ppm for methyl).

- IR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and N–H stretches (~3200 cm⁻¹) in the phthalazinone core.

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate with elemental analysis for C, H, N content .

Q. What in vitro assays are used to screen phthalazinone derivatives for biological activity?

Common assays include:

- Anti-proliferative activity : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ determination) with statistical validation (p < 0.05) .

- Enzyme inhibition : Fluorescence-based assays (e.g., PARP inhibition) using recombinant enzymes and substrate analogs .

- Metal ion sensing : Fluorimetric titration with Fe³⁺/Fe²⁺ to assess selectivity via fluorescence quenching or enhancement .

Advanced Research Questions

Q. How can regioselective C–H functionalization enhance the pharmacological profile of 4-arylphthalazinones?

Late-stage functionalization using transition-metal catalysts (e.g., Ir) enables selective introduction of groups like amides or halogens. For example, iridium-catalyzed C–H activation with TsN₃ achieves mono- or diamidation at specific positions, improving solubility or target binding. Reaction conditions (solvent, catalyst loading) must be optimized to avoid over-functionalization .

Q. What computational strategies aid in designing phthalazinone-based inhibitors (e.g., BRD4 or PARP)?

- Docking studies : Use software like AutoDock to model interactions between the phthalazinone core and binding pockets (e.g., PARP’s NAD⁺ site).

- QSAR : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide synthetic prioritization .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How do structural modifications (e.g., oxadiazolyl or isoxazoline moieties) impact biological activity?

- Oxadiazole incorporation : Enhances anti-proliferative activity by improving membrane permeability and π-π stacking with target proteins. For example, 4-(1,3,4-oxadiazol-2-yl)phthalazinones show IC₅₀ values <10 μM in breast cancer models .

- Isoxazoline addition : Introduces hydrogen-bonding sites for kinase inhibition. Activity trends are validated via dose-response curves and proteomic profiling .

Q. What in vivo models validate the therapeutic potential of phthalazinone derivatives?

- Xenograft models : Administer derivatives (e.g., 10–50 mg/kg, oral/IP) to nude mice with implanted tumors (e.g., TNBC). Monitor tumor volume reduction and metastasis via bioluminescence or PET imaging .

- Toxicity studies : Assess liver/kidney function (ALT, creatinine) and hematological parameters to establish safety margins .

Methodological Considerations

Q. How to resolve contradictions in reaction yields reported for similar phthalazinone syntheses?

- Control experiments : Replicate methods with strict adherence to reagent purity, moisture-free conditions, and inert atmospheres.

- Analytical cross-checks : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted starting materials) and adjust stoichiometry accordingly .

Q. What green chemistry approaches reduce waste in phthalazinone synthesis?

Q. How to design a fluorimetric chemosensor using phthalazinone derivatives?

- Ligand design : Introduce electron-withdrawing groups (e.g., –NO₂) to the phthalazinone core to enhance metal ion affinity.

- Titration protocols : Measure fluorescence intensity changes (λₑₓ/λₑₘ = 350/450 nm) upon incremental Fe³⁺ addition. Calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.